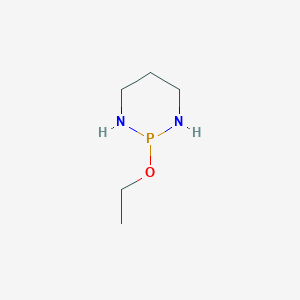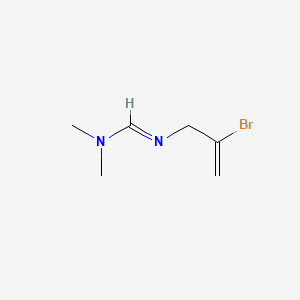
2-Ethoxy-1,3,2-diazaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,3,2-diazaphosphinane is a compound belonging to the class of diazaphosphinanes, which are known for their versatile reactivity in organic synthesis. This compound is characterized by the presence of an ethoxy group attached to a diazaphosphinane ring, making it a unique entity in the realm of phosphorus-containing heterocycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,3,2-diazaphosphinane typically involves the reaction of ethoxyphosphine with a suitable diazaphosphinane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
2-Ethoxy-1,3,2-diazaphosphinane has found applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrogenation reactions and as a hydride donor.
Biology: The compound’s reactivity is explored in biochemical assays and enzyme studies.
Industry: It is utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3,2-diazaphosphinane involves its ability to donate hydride ions, hydrogen atoms, or protons. This versatility is attributed to the unique electronic structure of the diazaphosphinane ring, which allows for multiple pathways of hydrogen transfer. The compound can engage in electron transfer processes, generating phosphinyl radicals that participate in various organic transformations .
Comparación Con Compuestos Similares
1,3,2-Diazaphosphinane: A close analog without the ethoxy group.
1,3,2-Diazaphospholidine: Another related compound with a different ring structure.
1,3,2-Diazaphosphole: A compound with a five-membered ring structure.
Uniqueness: 2-Ethoxy-1,3,2-diazaphosphinane stands out due to the presence of the ethoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other diazaphosphinanes may not be as effective .
Propiedades
Número CAS |
104150-30-3 |
|---|---|
Fórmula molecular |
C5H13N2OP |
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C5H13N2OP/c1-2-8-9-6-4-3-5-7-9/h6-7H,2-5H2,1H3 |
Clave InChI |
SOQYLXMLCXCMCF-UHFFFAOYSA-N |
SMILES canónico |
CCOP1NCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)









